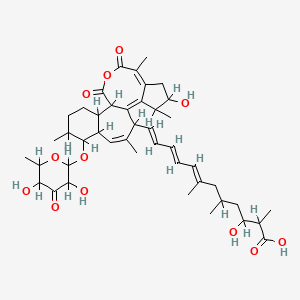
Aurantinin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aurantinin B, also known as this compound, is a useful research compound. Its molecular formula is C44H60O12 and its molecular weight is 780.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Structural Characteristics
Aurantinin B is characterized by a complex tetracyclic ring system and a triene alkyl chain with a carboxylic terminus. Its structure has been elucidated through advanced techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy, confirming its classification within the polyketide family of natural products .
Antibacterial Properties
Broad-Spectrum Activity
this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Clostridium sporogenes. Studies have shown that this compound disrupts bacterial cell membranes, leading to cell lysis and death . The minimum inhibitory concentration (MIC) values for this compound against these pathogens indicate its potential as a therapeutic agent in combating antibiotic resistance.
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves the disruption of bacterial cell membrane integrity. Electron microscopy studies have demonstrated that treatment with this compound leads to plasma membrane lysis, resulting in the efflux of intracellular components . This mode of action highlights its potential as a novel antibiotic candidate.
Biosynthetic Pathways
Research into the biosynthesis of this compound has revealed intricate mechanisms involving specific gene clusters within Bacillus subtilis. The aurantinin biosynthetic gene cluster includes genes responsible for the methylation and assembly of the polyketide structure. Notably, the enzyme Art28 has been identified as a malonyl-acyl carrier protein O-methyltransferase, which plays a crucial role in initiating polyketide biosynthesis through an unusual on-line methyl esterification strategy . This understanding of biosynthetic pathways not only aids in the production optimization of this compound but also opens avenues for engineering derivatives with enhanced properties.
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains
A study isolated this compound from Bacillus subtilis Fmb60, demonstrating its efficacy against resistant strains. The research utilized bioactivity-guided isolation techniques to confirm that this compound possesses significant antibacterial properties without cytotoxic effects on human cell lines (IC50 > 100 μg/mL) . -
Structural Elucidation and Mechanistic Studies
Detailed investigations into the structure and mechanism of action of this compound have been documented. These studies employed spectroscopic methods to assign stereochemical configurations and elucidate how the compound interacts with bacterial membranes .
Potential Applications
- Pharmaceutical Development : Given its potent antibacterial activity, this compound presents opportunities for development into new antibiotics that could address the growing issue of antibiotic resistance.
- Agricultural Use : The antimicrobial properties also suggest potential applications in agriculture as a biopesticide or plant pathogen control agent.
- Food Preservation : Due to its non-cytotoxic nature towards human cells, this compound could be explored as a natural preservative in food products.
属性
CAS 编号 |
97707-52-3 |
|---|---|
分子式 |
C44H60O12 |
分子量 |
780.9 g/mol |
IUPAC 名称 |
(7E,9E,11E)-12-[(1Z,6Z)-16-(3,5-dihydroxy-6-methyl-4-oxooxan-2-yl)oxy-4-hydroxy-3,7,15,19-tetramethyl-8,10-dioxo-9-oxatetracyclo[9.9.0.02,6.012,17]icosa-1,6,18-trien-20-yl]-3-hydroxy-2,5,7-trimethyldodeca-7,9,11-trienoic acid |
InChI |
InChI=1S/C44H60O12/c1-20(16-21(2)17-32(45)26(7)41(50)51)12-10-9-11-13-28-23(4)18-31-29(15-14-22(3)40(31)55-44-39(49)38(48)37(47)27(8)54-44)36-35(28)34-25(6)33(46)19-30(34)24(5)42(52)56-43(36)53/h9-13,18,21-22,25-29,31-33,36-37,39-40,44-47,49H,14-17,19H2,1-8H3,(H,50,51)/b10-9+,13-11+,20-12+,30-24-,35-34- |
InChI 键 |
MPPYMLNQFAPEHU-YVJDAUHESA-N |
SMILES |
CC1CCC2C(C1OC3C(C(=O)C(C(O3)C)O)O)C=C(C(C4=C5C(C(CC5=C(C(=O)OC(=O)C24)C)O)C)C=CC=CC=C(C)CC(C)CC(C(C)C(=O)O)O)C |
手性 SMILES |
CC1CCC2C(C1OC3C(C(=O)C(C(O3)C)O)O)C=C(C(/C/4=C/5\C(C(C\C5=C(\C(=O)OC(=O)C24)/C)O)C)/C=C/C=C/C=C(\C)/CC(C)CC(C(C)C(=O)O)O)C |
规范 SMILES |
CC1CCC2C(C1OC3C(C(=O)C(C(O3)C)O)O)C=C(C(C4=C5C(C(CC5=C(C(=O)OC(=O)C24)C)O)C)C=CC=CC=C(C)CC(C)CC(C(C)C(=O)O)O)C |
同义词 |
aurantinin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















